
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both a nitrofuran and a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. The presence of the nitrofuran moiety is known to impart biological activity, making this compound a valuable subject for research.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Nitration of Furan Derivatives:
Formation of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This step often involves cyclization reactions under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the nitrofuran derivative with the pyrazole ring, typically through a condensation reaction.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of nitrofuran derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other heterocyclic compounds, which can be used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile involves the interaction of the nitrofuran moiety with cellular components. The nitro group is reduced to reactive intermediates that can form covalent bonds with nucleophilic sites in proteins and DNA. This leads to the inhibition of essential cellular processes and ultimately cell death . The compound targets various molecular pathways, including the formation of reactive oxygen species and disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can be compared with other nitrofuran derivatives, such as:
5-Nitrofuran-2-carbaldehyde: This compound is a precursor in the synthesis of various nitrofuran derivatives and shares similar biological activity.
2-Acetyl-5-nitrofuran: This compound is used in the synthesis of other heterocyclic compounds and has similar antimicrobial properties.
N-(5-acetyl-2-nitrofuran-3-yl)acetamide:
The uniqueness of this compound lies in its combined nitrofuran and pyrazole structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61620-61-9 |
|---|---|
Formule moléculaire |
C10H8N4O3 |
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H8N4O3/c1-2-13-6-7(5-11)10(12-13)8-3-4-9(17-8)14(15)16/h3-4,6H,2H2,1H3 |
Clé InChI |
UXXZVHXITJCALL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
-, (SP-4-3)-](/img/structure/B12871410.png)
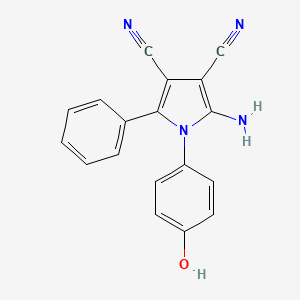

![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
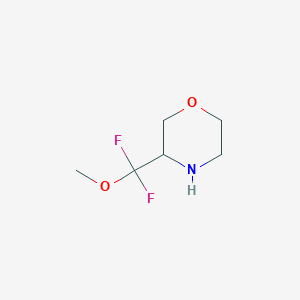
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)

![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)
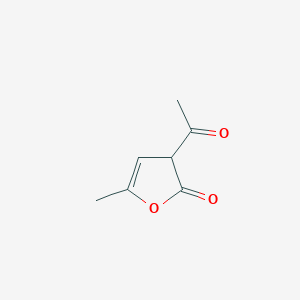
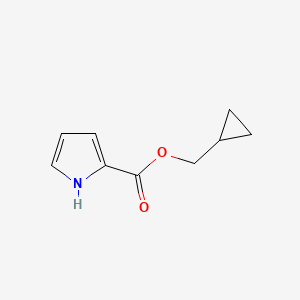
![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
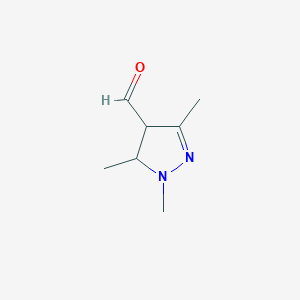
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)
